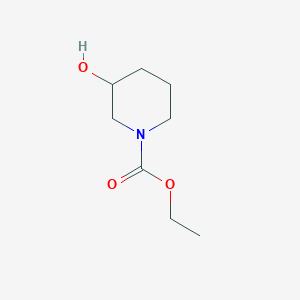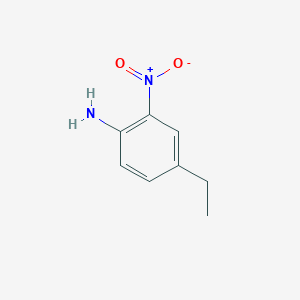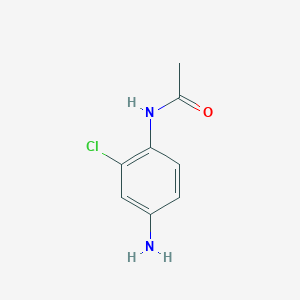
N-(4-amino-2-chlorophenyl)acetamide
Descripción general
Descripción
N-(4-amino-2-chlorophenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom of an amine. While the specific compound N-(4-amino-2-chlorophenyl)acetamide is not directly mentioned in the provided papers, related compounds with similar structures have been studied extensively. These compounds exhibit a range of biological activities and are of interest in pharmaceutical research due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the acetylation of an amine group on a substituted phenyl ring. For instance, the synthesis of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a compound with antiviral properties, was achieved and evaluated for its efficacy in treating Japanese encephalitis . Similarly, other substituted N-(2-chlorophenyl)acetamides have been synthesized from their respective aminophenols and acetyl chloride derivatives . These methods typically yield the desired acetamide compounds with high specificity and are crucial for the development of new therapeutic agents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding. X-ray crystallography has been used to determine the structures of various N-(2-chlorophenyl)acetamide derivatives, revealing intramolecular hydrogen bonding and specific bond parameters . The dihedral angles between the phenyl rings and the acetamide group, as well as the presence of substituents on the phenyl ring, can influence the overall molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The presence of substituents on the phenyl ring can also affect the compound's reactivity. For example, the introduction of electron-withdrawing groups such as chlorine can influence the electronic properties of the molecule and its behavior in chemical reactions . The studies on these compounds often involve exploring their reactivity under different conditions to understand their potential as therapeutic agents or in other chemical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-chlorophenyl)acetamide derivatives have been investigated using spectroscopic techniques and computational methods. Vibrational spectroscopy has provided insights into the vibrational signatures of these compounds, which are influenced by factors such as rehybridization and hyperconjugation . The solvatochromic effects observed in some derivatives indicate that the solvent polarity can affect the optical properties of these compounds . Additionally, computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to predict the behavior of these molecules in different environments and to understand their electronic properties .
Aplicaciones Científicas De Investigación
-
Phenoxy Acetamide and Its Derivatives
- Field : Various fields including herbicidal, anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral activities .
- Application : Phenoxy acids and their derivatives are associated with a variety of biological activities . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality .
- Methods : Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results : The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
-
4’-Bromo-2’-chloroacetanilide
-
Phenoxy Acetamide and Its Derivatives (Chalcone, Indole and Quinoline)
- Field : Various fields including herbicidal, anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral activities .
- Application : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
- Methods : Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
- Results : The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
-
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide Derivatives
- Field : Antiviral activity .
- Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Propiedades
IUPAC Name |
N-(4-amino-2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAYASXDHDEGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293375 | |
| Record name | N-(4-amino-2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)acetamide | |
CAS RN |
57556-49-7 | |
| Record name | N-(4-Amino-2-chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57556-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2-chlorophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057556497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57556-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-amino-2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-amino-2-chlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



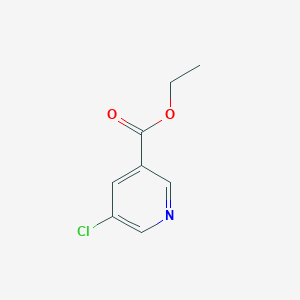
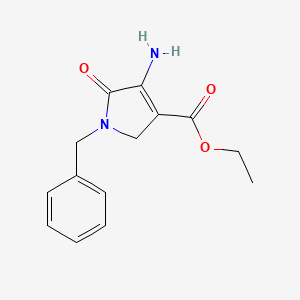
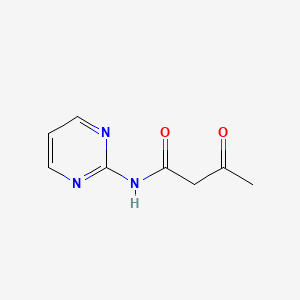

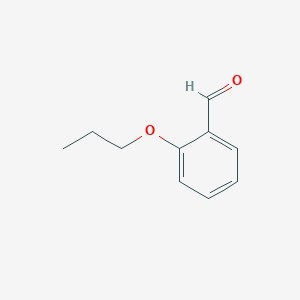

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)


